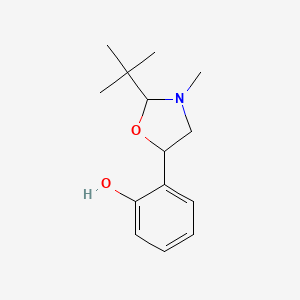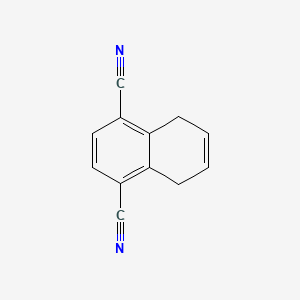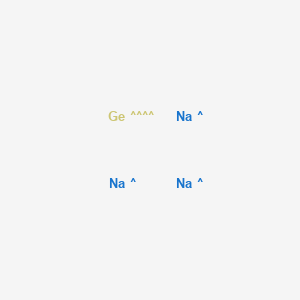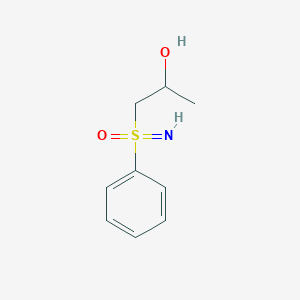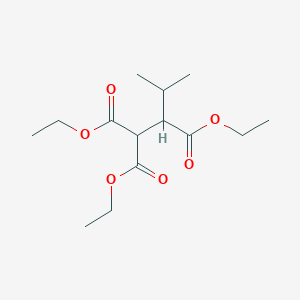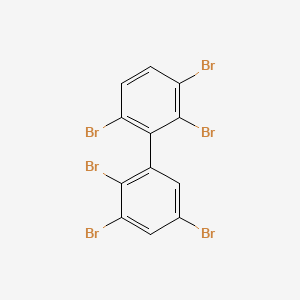
Bis(3-hydroxyphenyl) phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-hydroxyphenyl) phenyl phosphate is a phosphorus-containing compound with the molecular formula C18H15O6P. It is known for its flame-retardant properties and is used in various industrial applications, particularly in the production of epoxy resins .
Méthodes De Préparation
Bis(3-hydroxyphenyl) phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate and 1,3-dihydroxybenzene. The reaction is typically carried out in the presence of a solvent such as xylene, and the mixture is heated to facilitate the reaction . The compound is characterized by techniques such as elemental analysis, Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Bis(3-hydroxyphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Polymerization: It is used as a reactive flame-retardant in the polymerization of epoxy resins.
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(3-hydroxyphenyl) phenyl phosphate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological applications, although specific uses in this field are still under investigation.
Medicine: Its flame-retardant properties make it useful in the development of medical devices and materials that require high thermal stability.
Mécanisme D'action
The flame-retardant mechanism of bis(3-hydroxyphenyl) phenyl phosphate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The compound interacts with the polymer matrix, enhancing its thermal stability and reducing its flammability.
Comparaison Avec Des Composés Similaires
Bis(3-hydroxyphenyl) phenyl phosphate is unique due to its specific structure and flame-retardant properties. Similar compounds include:
Bisphenol A: Commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An alternative to bisphenol A, used in various industrial applications.
Bisphenol F: Used in the production of epoxy resins and other polymeric materials.
Compared to these compounds, this compound offers superior flame-retardant properties and thermal stability, making it a valuable additive in various industrial applications.
Propriétés
Numéro CAS |
125437-37-8 |
|---|---|
Formule moléculaire |
C18H15O6P |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
bis(3-hydroxyphenyl) phenyl phosphate |
InChI |
InChI=1S/C18H15O6P/c19-14-6-4-10-17(12-14)23-25(21,22-16-8-2-1-3-9-16)24-18-11-5-7-15(20)13-18/h1-13,19-20H |
Clé InChI |
RFRAYQHAUIAUFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)

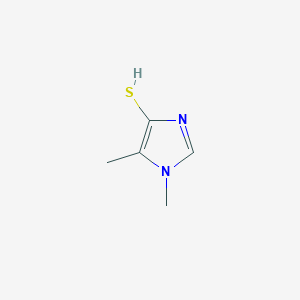
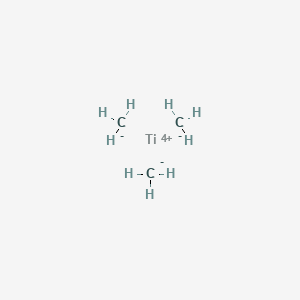
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
